molecular formula C11H14BrFO2 B15300747 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-fluorobenzene

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-fluorobenzene

Cat. No.: B15300747
M. Wt: 277.13 g/mol
InChI Key: YOBLXSYOFAAYOZ-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-fluorobenzene is an organic compound that features a bromine atom, a fluorine atom, and a methoxyethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-fluorobenzene typically involves the reaction of 1-bromo-2-(2-methoxyethoxy)ethane with 3-fluorobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-fluorobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can form covalent bonds with biological molecules, leading to changes in their structure and function. The methoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but lacks the fluorine atom.

    2-Bromoethyl methyl ether: Similar structure but lacks the fluorine atom and has a different ether group.

    1-Bromo-2-(methoxymethoxy)ethane: Similar structure but has a different ether group.

Uniqueness

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14BrFO2

Molecular Weight

277.13 g/mol

IUPAC Name

1-[2-bromo-1-(2-methoxyethoxy)ethyl]-3-fluorobenzene

InChI

InChI=1S/C11H14BrFO2/c1-14-5-6-15-11(8-12)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3

InChI Key

YOBLXSYOFAAYOZ-UHFFFAOYSA-N

Canonical SMILES

COCCOC(CBr)C1=CC(=CC=C1)F

Origin of Product

United States

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